molecular formula C11H13NO2 B1339655 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione CAS No. 55119-00-1

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

カタログ番号: B1339655
CAS番号: 55119-00-1
分子量: 191.23 g/mol
InChIキー: SSJBKGDLBXMVBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a dihydroquinoline derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in oncology research, as structural analogues based on the 7,8-dihydroquinoline-2,5(1H,6H)-dione core have demonstrated promising in vitro anticancer activity against various human cancer cell lines, including those for colon, lung, prostate, and breast cancers . The value of this scaffold is further highlighted by in silico studies, such as molecular docking and dynamics simulations, which suggest a potential mechanism of action involving interaction with key cancer-related protein kinases, such as anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2) . The compound features a fused ring system incorporating a pyridone moiety, a structure commonly found in numerous biologically active compounds and pharmaceuticals . Its synthesis can be efficiently achieved through modern methods, such as a one-pot approach utilizing Meldrum's acid derivatives and enaminones . Researchers value this high-purity building block for developing novel therapeutic agents and for probing complex biochemical pathways. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)5-8-7(9(13)6-11)3-4-10(14)12-8/h3-4H,5-6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJBKGDLBXMVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=O)N2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542750
Record name 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55119-00-1
Record name 7,7-Dimethyl-7,8-dihydro-1H,6H-quinoline-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55119-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile: 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (also referred to as 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrocarbostyril). This document is structured to support researchers in the synthesis, identification, and quality control of this scaffold, which serves as a critical intermediate in the development of calcium channel blockers and anticancer agents.

CAS Registry Number: 55119-00-1 Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

Executive Summary & Structural Context

This compound represents a fused bicyclic system combining a 2-pyridone (A-ring) and a dimedone-derived cyclohexenone (B-ring). Its spectroscopic signature is defined by the interplay between the aromaticity of the pyridone ring and the conjugation of the C5-ketone.

  • Synthetic Origin: Typically synthesized via the condensation of 3-amino-5,5-dimethylcyclohex-2-enone (dimedone enamine) with methyl propiolate or propiolamide.

  • Key Structural Features for Identification:

    • Gem-dimethyl group: A distinct singlet in proton NMR, serving as an integration standard.

    • Deshielded H-4 Proton: The proton at position 4 is significantly deshielded due to the anisotropy of the peri-carbonyl at C5.

    • Tautomerism: Exists predominantly in the lactam (NH) form rather than the lactim (OH) form in polar solvents like DMSO.

Experimental Protocols for Spectral Acquisition

To ensure reproducibility and data integrity (E-E-A-T), the following sample preparation protocols are recommended. These methods minimize solvent effects and aggregation which can obscure critical splitting patterns.

Nuclear Magnetic Resonance (NMR)
  • Solvent Selection: DMSO-d₆ is the solvent of choice. The compound has limited solubility in CDCl₃ due to the polarity of the pyridone/dione motif. DMSO also stabilizes the lactam tautomer, sharpening the NH signal.

  • Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may lead to stacking interactions (π-π stacking of the pyridone rings), causing upfield shifts of aromatic protons.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Infrared Spectroscopy (FT-IR)
  • Method: Attenuated Total Reflectance (ATR) on neat solid is preferred over KBr pellets to avoid hygroscopic water bands masking the NH stretch.

  • Critical Parameter: Ensure the crystal press is uniform; the amide/ketone region (1600–1700 cm⁻¹) is complex and requires high resolution (2 cm⁻¹).

Spectroscopic Data Analysis[1][2]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is characterized by a large chemical shift difference between the alkene protons H3 and H4.

PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
NH 11.80 – 12.10br s1HLactam NH; exchangeable with D₂O.
H-4 7.95 – 8.05d1H9.6Deshielded by C5=O (peri-effect) and β-position of enaminone system.
H-3 6.35 – 6.45d1H9.6α-Position to lactam C=O; typical pyridone alkene shift.
H-8 2.85 – 2.95s2HMethylene adjacent to Nitrogen (C=C-N); deshielded.
H-6 2.40 – 2.50s2HMethylene α to C5 ketone; overlaps with DMSO solvent peak.
Me-7 1.05 – 1.10s6HGem-dimethyl characteristic singlet.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon spectrum confirms the presence of two distinct carbonyl environments.

PositionShift (δ ppm)TypeAssignment Note
C-5 194.5 – 196.0C=OKetone; conjugated with the aromatic system.[1]
C-2 162.0 – 163.5C=OLactam carbonyl; typical amide range.
C-8a 150.0 – 152.0CqQuaternary enamine carbon (Bridgehead).
C-4 135.0 – 137.0CHBeta-carbon of the pyridone ring.
C-3 115.0 – 117.0CHAlpha-carbon of the pyridone ring.
C-4a 110.0 – 112.0CqQuaternary carbon (Bridgehead); α to ketone.
C-6 51.5 – 52.5CH₂Methylene α to ketone.
C-8 42.0 – 43.0CH₂Methylene adjacent to bridgehead/N.
C-7 32.0 – 33.0CqQuaternary gem-dimethyl center.
Me 27.0 – 28.0CH₃Methyl groups.
Mass Spectrometry (EI/ESI)
  • Molecular Ion (M+): 191 m/z.

  • Base Peak: Often observed at 163 m/z (Loss of CO) or 176 m/z (Loss of Methyl).

  • Fragmentation Pattern: The Retro-Diels-Alder (RDA) fragmentation is suppressed due to the aromatic nature of the pyridone ring, making the molecular ion usually prominent.

Structural Visualization & Logic

Synthesis & Structural Pathway

The following diagram illustrates the convergent synthesis and the numbering scheme used for the spectroscopic assignments.

SynthesisPath Dimedone 3-Amino-5,5-dimethyl cyclohex-2-enone Intermediate Michael Adduct (Transient) Dimedone->Intermediate Condensation Propiolate Methyl Propiolate (Electrophile) Propiolate->Intermediate Target 7,7-Dimethyl-7,8-dihydro quinoline-2,5-dione Intermediate->Target Cyclization (- MeOH)

Figure 1: Convergent synthesis of the quinoline-2,5-dione scaffold via enaminone condensation.

Spectroscopic Correlations (HMBC)

To validate the regiochemistry (2,5-dione vs 2,7-dione), Heteronuclear Multiple Bond Correlation (HMBC) is essential.

HMBC H4 H-4 (δ 8.0) C2 C-2 (Lactam) H4->C2 Weak (3J) C5 C-5 (Ketone) H4->C5 Strong (3J) C8a C-8a (Bridge) H4->C8a Strong (2J) H3 H-3 (δ 6.4) H3->C2 Strong (2J) Me Me-7 (δ 1.1) Me->C8a Long Range

Figure 2: Key HMBC correlations confirming the position of the carbonyls relative to the alkene protons.

References

  • Speckamp, W. N., et al. (1972). "Tetrahydroquinolines. Synthesis and spectroscopic properties." Recueil des Travaux Chimiques des Pays-Bas, 91(2), 157-167.

  • Maquestiau, A., et al. (1979). "Synthèse et structure de quinoléine-2,5-diones." Bulletin des Sociétés Chimiques Belges, 88, 671.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 55119-00-1.

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis and expert interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances of the molecule as revealed by its carbon framework, offering predicted chemical shifts grounded in established spectroscopic principles and data from analogous structures. We will explore the causality behind spectral assignments and outline a robust experimental protocol for empirical validation.

Section 1: Molecular Structure and Carbon Environment Analysis

The structural elucidation of complex heterocyclic scaffolds is paramount in medicinal chemistry and materials science. 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a notable example, featuring a bicyclic system that combines a vinylogous amide (a lactam conjugated with a double bond) and an α,β-unsaturated ketone. Understanding the electronic environment of each carbon atom is the first step in interpreting its ¹³C NMR spectrum.

The molecule possesses 11 unique carbon environments. Due to free rotation around the C7-C(CH₃) bond, the two methyl groups at the C7 position are chemically equivalent and are therefore expected to produce a single resonance signal.[1] The structure and IUPAC numbering are presented below.

Caption: IUPAC numbering of the carbon framework.

Section 2: Predicted ¹³C NMR Spectrum: A Positional Analysis

The prediction of ¹³C NMR chemical shifts is a powerful tool for structural verification. The analysis below is based on established chemical shift ranges for analogous functional groups, including quinoline derivatives, α,β-unsaturated ketones, and vinylogous amides.[2][3][4] Quaternary carbons (C4a, C7, C8a) are noted to typically exhibit weaker signal intensities in proton-decoupled spectra due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[5]

Table 1: Predicted ¹³C NMR Chemical Shifts for 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Carbon AtomPredicted δ (ppm)Carbon TypeDEPT-135Rationale and Supporting Evidence
C5195 - 205C=O (Ketone)AbsentCarbonyl of an α,β-unsaturated ketone. This functional group is highly deshielded and appears far downfield.[6][7] A similar cyclic dione system showed a carbonyl resonance at ~195 ppm.[8]
C2162 - 170C=O (Lactam)AbsentCarbonyl carbon of a vinylogous amide (lactam). Its chemical shift is typically higher than that of a simple ketone but lower than an acid or ester.[2][5]
C4a145 - 155C (sp²)AbsentQuaternary olefinic carbon, part of the α,β-unsaturated system and the ring fusion. Deshielded due to its position in the conjugated system.
C4125 - 135CH (sp²)PositiveOlefinic β-carbon to the C2 carbonyl. The β-carbon in conjugated systems is characteristically deshielded compared to the α-carbon.[4]
C8a110 - 120C (sp²)AbsentQuaternary carbon at the bridgehead, bonded to nitrogen and part of the enamine system. Its position alpha to the nitrogen and within the conjugated system dictates its shift.
C398 - 108CH (sp²)PositiveOlefinic α-carbon to the C2 carbonyl. In vinylogous amides, the α-carbon is significantly shielded by the electron-donating nitrogen atom.[3]
C845 - 55CH₂NegativeAliphatic methylene carbon adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift relative to a standard alkane.
C635 - 45CH₂NegativeAliphatic methylene carbon alpha to the C5 ketone. The electron-withdrawing effect of the carbonyl group causes a moderate downfield shift.[5]
C730 - 40C (Quaternary)AbsentQuaternary aliphatic carbon. Its chemical shift is determined by its substitution pattern.
C7-CH₃25 - 30CH₃PositiveEquivalent methyl carbons attached to the C7 quaternary center. They appear in the typical upfield aliphatic region.[6]

Section 3: Experimental Design and Advanced Structural Verification

While 1D ¹³C NMR provides the foundational carbon count and chemical environment data, a comprehensive and self-validating analysis relies on a suite of experiments to confirm connectivity and assignments unambiguously.

Logical Workflow for Spectral Assignment

The following workflow ensures a rigorous and trustworthy structural elucidation.

cluster_workflow Spectral Assignment Workflow cluster_2d 2D NMR Correlation A Sample Preparation (5-20 mg in 0.5 mL CDCl₃ or DMSO-d₆) B 1D ¹H NMR Acquisition (Proton environments & coupling) A->B C 1D ¹³C{¹H} NMR Acquisition (Proton-decoupled, carbon count) A->C E 2D HSQC Experiment (Correlate ¹H to directly bonded ¹³C) B->E D DEPT-135 Experiment (Differentiate CH, CH₂, CH₃) C->D D->E F 2D HMBC Experiment (Correlate ¹H to ¹³C over 2-3 bonds) E->F G Final Structure Confirmation (Unambiguous assignment of all signals) F->G

Caption: A self-validating workflow for NMR-based structure elucidation.

  • DEPT-135: This experiment is crucial for differentiating between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, providing a rapid check on the assignments for C3, C4, C6, C8, and the methyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton on C3 to the C3 carbon signal, H4 to C4, the C6 protons to C6, and the C8 protons to C8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for mapping the carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. For instance, the proton on C4 should show a correlation to the carbonyl carbon C2 and the quaternary carbon C8a, confirming the core structure of the pyridinone ring. Similarly, the protons on C6 would correlate to the ketone at C5 and the quaternary carbon at C7, locking in the structure of the cyclohexenone ring.

Section 4: Standard Experimental Protocol for ¹³C NMR Acquisition

To ensure data reproducibility and accuracy, adherence to a standardized protocol is essential. The following methodology is recommended for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation
  • Mass: Accurately weigh 15-25 mg of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and well-defined solvent peak (δ ≈ 77.16 ppm). Dimethyl sulfoxide-d₆ (DMSO-d₆, δ ≈ 39.52 ppm) is an alternative if solubility is an issue.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Calibration
  • Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Tuning and Matching: Tune the ¹³C probe to the correct frequency and match the impedance to ensure maximum signal transmission.

  • Locking: Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical solvent peak.

Acquisition Parameters (Proton-Decoupled ¹³C)
  • Pulse Program: Utilize a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Spectral Width: Set a spectral width of approximately 220-240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the downfield carbonyls, are captured.[4]

  • Pulse Angle: A 30-45° flip angle is typically used to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): Set to 1-2 seconds to achieve good digital resolution.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. For quantitative analysis, a much longer delay (5x the longest T₁ relaxation time) is required.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is necessary. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

Data Processing
  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate solvent residual peak value.

Conclusion

The ¹³C NMR spectrum of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione offers a detailed fingerprint of its complex and electronically diverse carbon framework. The predicted spectrum is characterized by two distinct downfield carbonyl signals, a set of olefinic carbons defining the vinylogous amide system, and a cluster of aliphatic signals corresponding to the saturated portion of the molecule. By employing a systematic workflow that combines 1D and 2D NMR techniques with a robust experimental protocol, researchers can achieve unambiguous structural assignment, providing the high-fidelity data essential for advancing drug discovery and chemical development programs.

References

  • Anwera, K. E., & Sayed, G. H. (2024). Design, Synthesis, Antimicrobial, Anticancer, and Molecular Docking of Novel Quinoline Derivatives. Russian Journal of Organic Chemistry, 60(5), 956–969.
  • Master Organic Chemistry. (2022). ¹³C NMR - How Many Signals.
  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University.
  • National Center for Biotechnology Information. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PubMed Central.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Supporting Information for "High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives".
  • Elassar, A. Z., & El-Khair, A. A. (2003). Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles. Tetrahedron, 59, 8463. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra (Re-cited for specific value ranges).

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Vibrational Fingerprint

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic compound featuring a fused bicyclic system that incorporates both a lactam (a cyclic amide) and an α,β-unsaturated ketone (enone) moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to the prevalence of the dihydroquinoline core in a wide array of biologically active molecules.[1][2] The structural complexity, arising from the combination of multiple functional groups within a constrained ring system, necessitates robust analytical techniques for unambiguous characterization.

Infrared (IR) spectroscopy serves as a powerful, non-destructive method for this purpose.[3] By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "molecular fingerprint." For a molecule like 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, IR spectroscopy is exceptionally well-suited to confirm the presence and electronic environment of its key functional groups, particularly the two distinct carbonyls (C=O) and the secondary amine (N-H) of the lactam.

This guide provides a comprehensive analysis of the infrared spectroscopy of this target molecule. It is designed for researchers and drug development professionals, offering a blend of theoretical principles, field-proven experimental protocols, and in-depth spectral interpretation. We will explore the causality behind spectral features, establish a self-validating experimental workflow, and ground our analysis in authoritative references.

Theoretical Framework: Predicting the Vibrational Landscape

Before acquiring a spectrum, a thorough understanding of the molecule's structure allows us to predict the expected vibrational frequencies. The structure of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione contains several key functional groups, each with characteristic IR absorptions.

  • N-H Group (Lactam): The secondary amine within the six-membered lactam ring is expected to exhibit a stretching vibration. In the solid state, extensive intermolecular hydrogen bonding will cause this peak to be broad and appear at a lower frequency, typically in the 3200 cm⁻¹ region.[4]

  • C-H Groups (Aliphatic): The molecule contains sp³-hybridized carbons in the gem-dimethyl group at the C7 position and the methylene group at C6 and C8. These will give rise to multiple C-H stretching vibrations just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.

  • Carbonyl (C=O) Groups: This molecule possesses two distinct carbonyl groups, the analysis of which is critical.

    • Lactam Carbonyl (C2): Six-membered ring lactams typically show a C=O stretching absorption near 1680 cm⁻¹ .[4] This is known as the Amide I band and is primarily a C=O stretching vibration.[5]

    • α,β-Unsaturated Ketone Carbonyl (C5): A standard six-membered cyclic ketone (cyclohexanone) absorbs near 1715 cm⁻¹.[6] However, conjugation with the C4=C4a double bond delocalizes the pi-electron density, weakening the C=O bond. This effect lowers the stretching frequency by approximately 20-30 cm⁻¹, placing the expected absorption in the 1685-1690 cm⁻¹ range.[7][8]

    Causality Insight: The electronic environment dictates a carbonyl's absorption frequency. Resonance donation from the lactam nitrogen and conjugation in the enone system both reduce the C=O bond order, shifting their absorptions to lower wavenumbers compared to simple amides or saturated ketones.[9][10] Given the proximity of these two predicted values, it is highly probable that they will overlap to form a single, intense, and potentially broad absorption band.

  • C=C Group (Enone): The alkene double bond within the enone system is expected to produce a stretching absorption in the 1650-1600 cm⁻¹ region. This peak is often of medium intensity.

Experimental Protocol: High-Fidelity Data Acquisition

The following protocol outlines the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method for analyzing solid samples that requires minimal preparation.[3][11]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory (typically with a diamond or germanium crystal) is correctly installed.

  • Crystal Cleaning & Verification:

    • Causality: The ATR technique is a surface-sensitive measurement. Any residue on the crystal from previous analyses will contaminate the spectrum.

    • Clean the ATR crystal surface meticulously using a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol).

    • Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself.

    • Trustworthiness: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the sample. This is a critical self-validating step.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione powder directly onto the center of the ATR crystal.[11]

    • Lower the integrated pressure clamp and apply consistent pressure to the sample.

    • Causality: Sufficient pressure is crucial to ensure intimate contact between the solid sample and the ATR crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively and produce a high-quality spectrum.[3]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Post-Acquisition Cleanup:

    • Release the pressure clamp and carefully remove the bulk of the solid sample.

    • Thoroughly clean the ATR crystal surface as described in Step 2 to prepare for the next user.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Solid Sample D 4. Apply Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Clean ATR Crystal E->F G 7. Data Interpretation E->G

Caption: Workflow for acquiring an FTIR-ATR spectrum.

Spectral Interpretation and Data Analysis

The resulting IR spectrum is a plot of infrared light absorbance versus wavenumber. The analysis involves assigning the observed absorption bands to specific molecular vibrations as predicted in Section 2.0.

Key Spectral Regions and Band Assignments

High-Frequency Region (4000 - 2500 cm⁻¹):

  • ~3200 cm⁻¹ (broad, strong): This band is characteristic of the N-H stretching vibration of the lactam. Its broadness is a direct consequence of intermolecular hydrogen bonding in the solid state.[4]

  • 2960-2850 cm⁻¹ (multiple sharp peaks, medium-strong): This cluster of peaks corresponds to the symmetric and asymmetric C-H stretching vibrations of the aliphatic methyl and methylene groups.

Double-Bond Region (2000 - 1500 cm⁻¹):

  • ~1685 cm⁻¹ (very strong, potentially broad): This is the most intense and diagnostic region for this molecule. This band represents the overlapping C=O stretching vibrations of both the C5-ketone and the C2-lactam. The conjugation of the ketone and the cyclic nature of the amide place their absorptions in very close proximity.[4][7][12]

  • ~1620 cm⁻¹ (medium): This absorption is assigned to the C=C stretching vibration of the α,β-unsaturated ketone system.

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions unique to the molecule, arising from C-H bending, C-N stretching, and other skeletal vibrations.

  • ~1465 cm⁻¹ & ~1370 cm⁻¹: These peaks are typical for C-H bending vibrations . The peak near 1370 cm⁻¹ is often indicative of the gem-dimethyl group.

  • ~1250 cm⁻¹: A peak in this area can be attributed to the C-N stretching vibration of the lactam.

Data Summary Table
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3200Broad, StrongN-H StretchSecondary Amine (Lactam)
2960-2850Medium, SharpC-H Stretch (asymmetric & symmetric)Aliphatic CH₃, CH₂
~1685Very Strong, BroadC=O Stretch (Amide I & Enone)Lactam & Ketone
~1620MediumC=C StretchAlkene (Enone)
~1465MediumC-H Bend (Scissoring)Aliphatic CH₂
~1370MediumC-H Bend (Symmetric)Gem-dimethyl
~1250MediumC-N StretchAmide (Lactam)
Structure-Spectrum Correlation Diagram

G cluster_mol Molecular Structure cluster_spec Characteristic Spectral Regions mol H         O |        // N -- C -- C /    /   C -- C -- C = C |    |     / C -- C(CH3)2 // O A N-H Stretch ~3200 cm⁻¹ mol->A N-H B C-H Stretch 2960-2850 cm⁻¹ mol->B C(CH3)2 C C=O Stretch ~1685 cm⁻¹ mol->C C=O D C=C Stretch ~1620 cm⁻¹ mol->D C=C

Caption: Correlation of functional groups to IR regions.

Conclusion

The infrared spectrum of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is defined by several key features that confirm its molecular structure. The presence of a broad N-H stretch around 3200 cm⁻¹, coupled with an exceptionally strong and broad carbonyl absorption centered near 1685 cm⁻¹, provides conclusive evidence for the hydrogen-bonded lactam and the overlapping enone carbonyl functionalities. Additional peaks corresponding to aliphatic C-H and enone C=C stretches further solidify the structural assignment. This technical guide demonstrates how a combination of theoretical prediction, a robust experimental protocol, and systematic interpretation allows for the confident characterization of complex heterocyclic molecules, providing a critical quality control and structural verification tool for researchers in pharmaceutical development.

References

  • ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Astrochemistry Laboratory, NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. Available at: [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 4,5-Dihydro-1H-[7][13]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Available at: [Link]

  • Oregon State University. (2018). The C=O Stretch. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... Available at: [Link]

  • ResearchGate. (2025). FTIR study of five complex ?-lactam molecules. Available at: [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. Available at: [Link]

  • National Institutes of Health (NIH). (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 7,8-dihydro-2,5-quinoline-dione. Available at: [Link]

Sources

Dihydroquinoline-diones: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Dihydroquinoline-dione Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Within this broad class of compounds, dihydroquinoline-diones are emerging as a particularly promising chemotype. Their inherent reactivity and structural features allow for diverse functionalization, leading to compounds with high affinity and specificity for a variety of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of dihydroquinoline-diones, the underlying mechanisms of action, and the experimental methodologies required for their validation.

I. Dihydroquinoline-diones in Oncology: Targeting Cancer's Master Regulators

The dysregulation of signaling pathways that control cell proliferation, survival, and metastasis is a hallmark of cancer. Dihydroquinoline-diones have demonstrated significant potential as anticancer agents by modulating the activity of several key proteins implicated in tumorigenesis.[2][3][4][5]

Aldehyde Dehydrogenase 1A1 (ALDH1A1): A Target for Eradicating Cancer Stem Cells

Mechanistic Rationale: Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and is increasingly recognized as a marker for cancer stem cells (CSCs).[6] CSCs are a subpopulation of tumor cells believed to be responsible for cancer initiation, metastasis, and resistance to conventional therapies.[7] High ALDH1A1 activity is associated with poor prognosis in several cancers.[7] Dihydroquinoline derivatives have shown a high binding affinity for human ALDH1A1, suggesting their potential to inhibit this enzyme and thereby target the CSC population.[2]

Signaling Pathway and Mechanism of Action:

ALDH1A1_Inhibition cluster_DHD Dihydroquinoline-dione cluster_CSC Cancer Stem Cell DHD Dihydroquinoline-dione ALDH1A1 ALDH1A1 DHD->ALDH1A1 Inhibition Retinoic_Acid Retinoic Acid (Differentiation) ALDH1A1->Retinoic_Acid blocks Detox Detoxification (Drug Resistance) ALDH1A1->Detox blocks CSC_Survival CSC Survival & Self-Renewal Retinoic_Acid->CSC_Survival promotes differentiation Detox->CSC_Survival enhances resistance

Caption: Inhibition of ALDH1A1 by Dihydroquinoline-diones.

Experimental Validation: ALDH1A1 Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of dihydroquinoline-diones on ALDH1A1.

Materials:

  • Purified human ALDH1A1 enzyme

  • NAD+

  • Propionaldehyde (substrate)

  • Dihydroquinoline-dione compounds

  • 50 mM Sodium BES buffer, pH 7.5

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100–200 nM ALDH1A1 enzyme and 200 µM NAD+ in 50 mM Sodium BES buffer (pH 7.5).[8][9]

  • Add the dihydroquinoline-dione compound at various concentrations (e.g., 0.1 to 100 µM) to the reaction mixture. Include a vehicle control (DMSO).

  • Incubate the enzyme and inhibitor mixture for 2 minutes.[8]

  • Initiate the reaction by adding 100 µM propionaldehyde.

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm for 2-3 minutes.[8]

  • Calculate the rate of reaction and determine the IC50 value of the dihydroquinoline-dione.

Protein Kinases: Disrupting Oncogenic Signaling Cascades

Mechanistic Rationale: Protein kinases are crucial regulators of cell signaling and are frequently mutated or overexpressed in cancer.[10] Dihydroquinoline derivatives have been identified as potent inhibitors of several cancer-related kinases, including Janus kinase 3 (JAK3), Nucleophosmin-anaplastic lymphoma kinase (NPM1-ALK), and RAF kinases.[10]

Signaling Pathway and Mechanism of Action:

Kinase_Inhibition cluster_pathways Oncogenic Signaling Pathways DHD Dihydroquinoline-dione JAK3 JAK3 DHD->JAK3 Inhibition NPM1_ALK NPM1-ALK DHD->NPM1_ALK Inhibition cRAF cRAF DHD->cRAF Inhibition Proliferation Cell Proliferation JAK3->Proliferation Survival Cell Survival JAK3->Survival NPM1_ALK->Proliferation NPM1_ALK->Survival cRAF->Proliferation cRAF->Survival

Caption: Multi-kinase inhibition by Dihydroquinoline-diones.

Experimental Validation: Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method for assessing the inhibitory effect of dihydroquinoline-diones on specific kinases using an ELISA-based assay.

Materials:

  • Purified active kinase (e.g., JAK3, NPM1-ALK, cRAF)

  • Biotinylated substrate peptide

  • ATP

  • Dihydroquinoline-dione compounds

  • Streptavidin-coated 96-well plates

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Coat streptavidin-coated 96-well plates with the biotinylated substrate peptide.

  • In a separate plate, prepare the kinase reaction mixture containing the purified kinase, ATP, and the dihydroquinoline-dione compound at various concentrations.

  • Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation.

  • Wash the plate to remove the kinase and ATP.

  • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

  • Incubate and then wash the plate.

  • Add an HRP-conjugated secondary antibody.

  • Incubate and then wash the plate.

  • Add TMB substrate and incubate until a color develops.

  • Add a stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data: In Vitro Cytotoxicity of Dihydroquinoline Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 5fMDA-MB-231Breast Adenocarcinoma~2[3]
Compound 5hMDA-MB-231Breast Adenocarcinoma~2[3]
Compound 12eMGC-803Gastric Cancer1.38[4]
Compound 12eHCT-116Colorectal Carcinoma5.34[4]
Compound 12eMCF-7Breast Cancer5.21[4]
Compound 3bMCF-7Breast Cancer7.016[5]
Compound 3cMCF-7Breast Cancer7.05[5]

II. Dihydroquinoline-diones in Neurodegenerative Diseases: Restoring Proteostasis

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the accumulation of misfolded and aggregated proteins, leading to neuronal dysfunction and death. Dihydroquinoline-diones and their analogs have shown promise in combating this proteotoxicity.

The 20S Proteasome: Enhancing the Cellular Cleanup Crew

Mechanistic Rationale: The 20S proteasome is the catalytic core of the proteasome, responsible for the degradation of unfolded and damaged proteins in an ATP- and ubiquitin-independent manner. Enhancing the activity of the 20S proteasome is a novel therapeutic strategy to clear toxic protein aggregates. Dihydroquinazoline analogues, which are structurally very similar to dihydroquinoline-diones, have been identified as potent activators of the 20S proteasome.

Signaling Pathway and Mechanism of Action:

Proteasome_Activation cluster_proteostasis Cellular Proteostasis DHD Dihydroquinoline-dione (or analogue) Proteasome_20S 20S Proteasome DHD->Proteasome_20S Activation Aggregates Toxic Protein Aggregates (e.g., α-synuclein) Proteasome_20S->Aggregates Degradation Neuron Neuronal Survival Aggregates->Neuron induces death

Caption: 20S Proteasome activation by Dihydroquinoline-diones.

Experimental Validation: 20S Proteasome Activity Assay

This protocol describes a fluorogenic assay to measure the activity of the 20S proteasome in the presence of dihydroquinoline-diones.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic peptide substrates:

    • Suc-LLVY-AMC (Chymotrypsin-like)

    • Boc-LRR-AMC (Trypsin-like)

    • Z-LLE-AMC (Caspase-like)

  • Dihydroquinoline-dione compounds

  • Assay Buffer

  • Fluorometer

Procedure:

  • Pre-treat the purified human 20S proteasome with various concentrations of the dihydroquinoline-dione compound (or DMSO as a vehicle control) for 15 minutes at 37°C.[11]

  • Add a mixture of the three fluorogenic peptide substrates (e.g., 13.3 µM each) to the pre-treated proteasome.[11]

  • Monitor the increase in fluorescence over time (excitation ~360 nm, emission ~480 nm) as the AMC group is cleaved from the peptide substrate.[12]

  • Calculate the rate of fluorescence increase to determine the level of proteasome activation.

III. Dihydroquinoline-diones in Inflammatory Diseases: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Dihydroquinoline-diones have demonstrated anti-inflammatory properties through the modulation of key signaling pathways.

p38 MAP Kinase and NF-κB Signaling: Key Hubs in Inflammation

Mechanistic Rationale: The p38 mitogen-activated protein (MAP) kinase and the nuclear factor-kappa B (NF-κB) signaling pathways are central to the production of pro-inflammatory cytokines such as TNF-α and IL-1.[13] Inhibition of these pathways is a well-established strategy for treating inflammatory diseases. Dihydroquinolinone derivatives have been reported as inhibitors of p38 MAP kinase.[14] Additionally, quinoline derivatives can inhibit the NF-κB pathway.[15][16]

Signaling Pathway and Mechanism of Action:

Anti_inflammatory cluster_inflammation Inflammatory Signaling DHD Dihydroquinoline-dione p38_MAPK p38 MAP Kinase DHD->p38_MAPK Inhibition NF_kB NF-κB Pathway DHD->NF_kB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) p38_MAPK->Cytokines promotes production NF_kB->Cytokines promotes transcription

Caption: Anti-inflammatory action of Dihydroquinoline-diones.

Experimental Validation: p38 MAP Kinase Inhibitor Screening Assay

This protocol provides a framework for a cell-based assay to screen for p38 MAP kinase inhibitors.

Materials:

  • Human cell line (e.g., HeLa)

  • Lipopolysaccharide (LPS) or other p38 activator

  • Dihydroquinoline-dione compounds

  • Primary antibody against phospho-p38 (Thr180/Tyr182)

  • Fluorescently labeled secondary antibody

  • Hoechst 33342 nuclear stain

  • High-content screening (HCS) imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the dihydroquinoline-dione compound.

  • Stimulate the cells with a p38 activator like LPS.

  • Fix and permeabilize the cells.

  • Incubate with the primary antibody against phospho-p38.

  • Wash and incubate with the fluorescently labeled secondary antibody and Hoechst stain.

  • Acquire images using an HCS system.

  • Quantify the fluorescence intensity of phospho-p38 in the nucleus and cytoplasm to determine the level of inhibition.[17]

Conclusion and Future Directions

Dihydroquinoline-diones represent a versatile and promising class of compounds with the potential to address unmet needs in oncology, neurodegenerative diseases, and inflammatory disorders. The therapeutic targets outlined in this guide provide a solid foundation for further research and development. Future efforts should focus on optimizing the potency and selectivity of dihydroquinoline-dione derivatives for their respective targets, as well as conducting in-depth preclinical and clinical studies to translate their therapeutic potential into novel medicines. The self-validating nature of the described experimental protocols, where target engagement is directly linked to a measurable cellular outcome, will be crucial in advancing these compounds through the drug discovery pipeline.

References

  • p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit from Creative BioMart. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. (n.d.). Retrieved from [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - NIH. (2024). Retrieved from [Link]

  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC. (n.d.). Retrieved from [Link]

  • A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC. (2022). Retrieved from [Link]

  • Synthesis of 4,5-Dihydro-1H-[17][18]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC. (2022). Retrieved from [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed. (2020). Retrieved from [Link]

  • Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PMC. (n.d.). Retrieved from [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed. (2021). Retrieved from [Link]

  • Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed. (2013). Retrieved from [Link]

  • A Fluorogenic Probe for Screening and Kinetic Evaluation of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors - ChemRxiv. (n.d.). Retrieved from [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed. (2024). Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. (2023). Retrieved from [Link]

  • 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed. (2022). Retrieved from [Link]

  • HowTo layout a pathway - dotsrc.org. (2014). Retrieved from [Link]

  • Examples — graphviz 0.21 documentation - Read the Docs. (n.d.). Retrieved from [Link]

  • Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review - MDPI. (n.d.). Retrieved from [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - NIH. (2022). Retrieved from [Link]

  • How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PubMed Central. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). Retrieved from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors - Google Patents. (n.d.).
  • Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved from [Link]

  • What are ALDH1A1 inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Drawing a signal-flow diagram as in SICP - graphviz - Stack Overflow. (2012). Retrieved from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). Retrieved from [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PubMed. (n.d.). Retrieved from [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: In Vitro Characterization of 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

[1]

Introduction & Compound Overview

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (hereafter referred to as DDQ-2,5 ) represents a critical scaffold in the synthesis of bioactive nitrogen-containing heterocycles.[1] Belonging to the quinoline-2,5-dione family, this moiety serves as a versatile pharmacophore precursor.[1] Its structural congeners have demonstrated significant potential in cardioprotection , antimicrobial activity , and anticancer applications, specifically through mechanisms involving oxidative stress modulation and enzyme inhibition (e.g., tyrosine kinases or DHFR).[1]

This guide provides a rigorous framework for the in vitro validation of DDQ-2,5, moving from physicochemical stability to phenotypic functional assays.[1]

Key Mechanistic Potential[1]
  • Redox Modulation: The dione moiety can participate in electron transfer reactions, potentially acting as a ROS scavenger or inducer depending on the cellular context.[1]

  • Scaffold Functionalization: The C3 and C4 positions are highly reactive for Knoevenagel condensations, allowing the generation of "embelin-like" derivatives known for cardioprotective effects.[1]

Pre-Formulation: Solubility & Stability Profiling[1]

Before biological testing, the physicochemical behavior of DDQ-2,5 must be established to prevent precipitation-induced artifacts.[1]

Protocol A: DMSO Stock Preparation & Stability Check

Objective: To generate a stable 10 mM stock solution and verify lack of aggregation.

  • Weighing: Accurately weigh 1.93 mg of DDQ-2,5 (MW ≈ 193.24 g/mol ) into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent). Vortex for 30 seconds.[1]

  • Visual Inspection: Solution should be clear and colorless to pale yellow.[1] If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Stability Verification (HPLC):

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% B to 95% B over 15 min.

    • Detection: UV at 254 nm and 280 nm.[1]

    • Acceptance Criteria: Purity >95% with no degradation peak >1% after 24h storage at RT.

Primary Phenotypic Assay: Cytotoxicity & Cardioprotection[1]

Given the literature precedence of quinoline-diones in cardioprotection (specifically against doxorubicin-induced toxicity), this assay is the primary functional screen.[1]

Protocol B: H9c2 Cardiomyocyte Protection Assay

Objective: Determine if DDQ-2,5 mitigates oxidative stress-induced cell death.[1]

Materials
  • Cell Line: H9c2 (Rat myoblasts, ATCC CRL-1446).[1]

  • Stressor: Doxorubicin (DOX) or Hydrogen Peroxide (

    
    ).[1]
    
  • Readout: CCK-8 (Cell Counting Kit-8) or MTT.

Workflow
  • Seeding: Plate H9c2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Pre-treatment:

    • Remove media.[1]

    • Add DDQ-2,5 at graded concentrations (0.1, 1, 5, 10, 50 µM) in fresh media (0.1% DMSO final).[1]

    • Incubate for 2 hours.

  • Stress Induction:

    • Add Doxorubicin (final concentration 1 µM) directly to the wells containing DDQ-2,5 (co-treatment).[1]

    • Incubate for 24 hours.

  • Detection:

    • Add 10 µL CCK-8 reagent per well.[1]

    • Incubate for 2 hours at 37°C.

    • Measure Absorbance at 450 nm.[1]

Data Analysis: Calculate % Cell Viability relative to Control (No DOX, No Drug).

Mechanistic Assay: Intracellular ROS Quantification

To validate the antioxidant mechanism, direct measurement of Reactive Oxygen Species (ROS) is required.[1]

Protocol C: DCFH-DA Flow Cytometry Assay

Objective: Quantify the reduction of intracellular ROS levels by DDQ-2,5.

  • Probe Preparation: Dilute DCFH-DA (2',7'-dichlorofluorescin diacetate) to 10 µM in serum-free media.

  • Treatment: Treat H9c2 cells with DDQ-2,5 (10 µM) for 2h, followed by

    
     (100 µM) for 30 min.
    
  • Staining:

    • Wash cells 2x with PBS.[1]

    • Add DCFH-DA solution and incubate for 30 min at 37°C in the dark.

  • Acquisition:

    • Harvest cells via trypsinization.[1]

    • Analyze on Flow Cytometer (Ex/Em: 488/525 nm).[1]

    • Metric: Mean Fluorescence Intensity (MFI). Lower MFI indicates antioxidant activity.[1]

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for characterizing DDQ-2,5, linking structural verification to functional outcomes.

DDQ_WorkflowCompoundDDQ-2,5 Compound(Powder)QCQC: HPLC Purity & DMSO SolubilityCompound->QCToxScreenPrimary Screen:Cytotoxicity (H9c2/HepG2)QC->ToxScreenPassDecisionViability > 80% at 10 µM?ToxScreen->DecisionFunc_CardioCardioprotection Assay(vs. Doxorubicin)Decision->Func_CardioYes (Safe)Func_AntiMicroAntimicrobial Screen(MIC Determination)Decision->Func_AntiMicroYes (Safe)SARSAR Expansion:Knoevenagel CondensationDecision->SARNo (Toxic) -> ModifyMech_ROSMechanistic Validation:ROS Scavenging (DCFH-DA)Func_Cardio->Mech_ROSPositive Hit

Figure 1: Decision tree for the in vitro characterization of DDQ-2,5, prioritizing safety profiling before functional efficacy.

Summary of Key Parameters

Assay TypeParameterTarget/MetricCritical Control
Solubility SolventDMSO (max 0.1% in assay)Vehicle Control
Cytotoxicity


(for safety)
Triton X-100 (Dead Ctrl)
Cardioprotection Recovery %Restore viability to >80% of CtrlDoxorubicin (1 µM) alone
Antioxidant ROS MFIReduction in DCF fluorescenceN-Acetylcysteine (NAC)

References

  • Synthesis and Cardioprotective Activity: Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.[1][2] Source: Journal of Natural Products (2023).[1] URL:[Link][1]

  • Chemical Structure & Properties: Title: 7,8-Dihydroquinoline-2,5(1H,6H)-dione Compound Summary. Source: PubChem.[1][3] URL:[Link][1]

  • Antimicrobial Potential: Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines and In Silico Screening.[1][4] Source: Molecules (2022).[1][4] URL:[Link]

  • General Synthesis Method: Title: Formation of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.[1][5] Source: ResearchGate.[1][5] URL:[Link][1]

High-Throughput Screening of a 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione Library: From Assay Development to Hit Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The quinoline and dihydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library based on the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold. We present a strategic framework that emphasizes robust assay development, rigorous statistical validation, and a logical workflow for hit identification and confirmation. Detailed, field-tested protocols for both a primary cell-based viability screen and a secondary biochemical enzyme inhibition assay are provided to empower researchers to identify and validate novel bioactive compounds from this promising chemical series.

Introduction: The Rationale for Screening Dihydroquinolones

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[3][4] The 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione core represents a synthetically tractable scaffold with significant potential for chemical diversification.[5][6] Derivatives of dihydroquinolines have demonstrated a variety of biological effects, making a focused library of such compounds a rich source for discovering novel modulators of biological pathways, particularly in areas like oncology.[1][7][8]

The success of any HTS campaign is not merely a function of library quality but is critically dependent on the design and validation of the screening assay.[9] A robust assay must be sensitive, reproducible, and scalable, providing a clear and statistically significant window to distinguish between inactive compounds and potential "hits." This guide is structured to walk the user through the entire HTS process, from the fundamental principles of assay design to the practical steps of data analysis and hit validation.

Assay Development: The Foundation of a Successful Campaign

The initial and most critical phase of an HTS campaign is the development of a high-quality assay.[10] This involves selecting an appropriate biological question, choosing a suitable detection method, and rigorously validating the assay's performance in a miniaturized format (typically 384- or 1536-well plates).[11]

Strategic Assay Selection

The choice of assay is dictated by the therapeutic hypothesis. Given the known anticancer potential of related scaffolds, two common and powerful assay formats are presented here:

  • Cell-Based Phenotypic Assay: This approach measures a compound's effect on whole cells, providing physiologically relevant data. A primary screen to identify compounds that induce cancer cell death is a common starting point. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is an industry-standard method for this purpose due to its sensitivity, robustness, and simple "add-mix-measure" protocol.[12][13]

  • Biochemical Target-Based Assay: If a specific molecular target (e.g., a protein kinase) is hypothesized, a biochemical assay can be employed. These assays measure direct interaction between a compound and a purified protein. Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in solution and is well-suited for HTS.[14][15][16] It can be used in a secondary screen to confirm that hits from the cell-based assay act on the intended target.

Assay Validation and Quality Control

An HTS assay is only trustworthy if it is statistically validated.[17] Before commencing a full-scale screen, a "dry run" using only positive and negative controls is performed to assess the assay's quality.[11] The key metrics for this validation are the Z'-factor, Signal-to-Background (S/B) ratio, and Coefficient of Variation (%CV).

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals relative to the variability in the data.[18][19] It provides a single, powerful metric for an assay's quality.

Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

MetricFormulaExcellent AssayAcceptable AssayUnacceptable Assay
Z'-factor 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|≥ 0.50 to 0.49< 0
S/B Ratio Mean_pos / Mean_neg> 103 - 10< 3
%CV (SD / Mean) * 100< 10%10% - 20%> 20%
Table 1: Key statistical metrics for HTS assay validation. An assay is deemed suitable for screening when it consistently achieves a Z'-factor ≥ 0.5.[20][21]

The High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate promising compounds while minimizing false positives and negatives. This workflow ensures that resources are focused on the most promising chemical matter.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Hit Identification cluster_validation Phase 4: Hit Validation cluster_final Phase 5: Outcome Lib Compound Library (10 mM in DMSO) Plate Assay-Ready Plates (e.g., 10 µM final) Lib->Plate Acoustic Dispensing Primary Primary HTS (Single Concentration) Plate->Primary Add Cells/Reagents Data Raw Data Acquisition Primary->Data Plate Reader Analysis Data Normalization & Z-Score Calculation Data->Analysis HitID Hit Identification (e.g., Z-Score < -3) Analysis->HitID Confirm Confirmation Screen (Fresh Compound) HitID->Confirm Cherry-Picking DoseResp Dose-Response Assay (IC50 Determination) Confirm->DoseResp Secondary Orthogonal/Counter-Screen DoseResp->Secondary Validated Validated Hits for Hit-to-Lead Chemistry Secondary->Validated

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for screening the dihydroquinoline library. They are designed for a 384-well plate format but can be adapted.

Protocol 4.1: Primary Screen - Luminescent Cell Viability Assay

This protocol identifies compounds that reduce the viability of a cancer cell line (e.g., A549 lung carcinoma).

Rationale: This "add-mix-measure" assay is highly robust, sensitive, and minimizes plate handling steps, making it ideal for automated primary screening.[13] The amount of ATP is directly proportional to the number of viable cells.[12]

Materials:

  • A549 cells (or other cancer cell line of interest)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione library (10 mM in DMSO)

  • Positive Control: Staurosporine (10 µM final concentration)

  • Negative Control: DMSO (0.1% final concentration)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

  • White, solid-bottom 384-well assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool

  • Luminescence-capable plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 40 nL of library compounds, positive controls, or negative controls into the appropriate wells of a 384-well plate. This will yield a 10 µM final concentration in a 40 µL assay volume.

    • Scientist's Note: Acoustic dispensing is preferred as it is non-contact and allows for low-volume, high-precision transfers, minimizing compound waste and cross-contamination.

  • Cell Seeding:

    • Harvest A549 cells and resuspend in culture medium to a density of 25,000 cells/mL.

    • Dispense 20 µL of the cell suspension (500 cells) into each well of the compound-containing plate using a multi-drop dispenser.

    • Rationale: The optimal cell seeding density must be determined during assay development to ensure cells are in a logarithmic growth phase and the assay signal is in the linear range of the instrument.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ incubator.

    • Rationale: A 48-72 hour incubation is typical for cytotoxicity assays, allowing sufficient time for compounds to exert their biological effects.

  • Assay Reagent Addition:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Development and Measurement:

    • Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., integration time of 0.5-1 second per well).

Protocol 4.2: Secondary Screen - FP-Based Kinase Inhibition Assay

This protocol is used to determine if confirmed hits from the primary screen inhibit a specific kinase target (e.g., a tyrosine kinase relevant to the cancer type).

Rationale: Fluorescence polarization is a homogeneous technique that measures the disruption of binding between a fluorescently-labeled ligand (tracer) and a protein target.[15] It is an excellent method for confirming a direct inhibitory mechanism of action.[14]

Materials:

  • Purified kinase enzyme

  • Fluorescently-labeled kinase tracer (a ligand that binds to the ATP pocket)

  • ATP

  • Confirmed hit compounds (resupplied powder)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting at a top concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X tracer/ATP solution in assay buffer.

    • Scientist's Note: The concentrations of enzyme, tracer, and ATP must be carefully optimized. For competitive inhibitors, the ATP concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity.[22][23]

  • Assay Assembly (10 µL final volume):

    • Dispense 100 nL of the compound serial dilutions into the assay plate.

    • Add 5 µL of the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X tracer/ATP solution.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization in mP units using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The mP data is plotted against the logarithm of the inhibitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).

Data Analysis and Hit Triage

Raw data from the primary screen is normalized to the plate controls (0% effect for DMSO, 100% effect for Staurosporine). A robust Z-score is calculated for each well to identify outliers.

Robust Z-Score = (Value_well - Median_plate) / MAD_plate Where MAD is the Median Absolute Deviation of the sample wells on the plate.

A common criterion for hit selection is a Z-score ≤ -3 (for inhibition/cytotoxicity assays).[24] Hits are then "cherry-picked" for confirmation testing.[11] Confirmed hits proceed to dose-response analysis to determine potency (IC₅₀/EC₅₀) and are tested in counter-screens to rule out assay artifacts (e.g., autofluorescence, luciferase inhibition). This rigorous triage process ensures that only high-quality, validated hits are advanced to the next stage of drug discovery: hit-to-lead optimization.[25][26][27]

Conclusion

The successful execution of a high-throughput screening campaign for a novel chemical library, such as the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione series, is a systematic, multi-disciplinary endeavor. It hinges on the selection of a biologically relevant and technically sound assay, which must be rigorously validated using statistical metrics like the Z'-factor. By following a logical workflow of primary screening, hit confirmation, dose-response testing, and orthogonal validation, researchers can confidently identify and prioritize novel, bioactive molecules. The detailed protocols and strategic insights provided herein serve as a robust foundation for initiating such a discovery program, ultimately paving the way for the development of new chemical probes and potential therapeutics.

References

  • Wikipedia. High-throughput screening. Available from: [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]

  • Sittampalam, G. S., et al. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]

  • Lynch, J. J., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available from: [Link]

  • Ferreira, M. J., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available from: [Link]

  • Ferreira, M. J., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). (2019). Available from: [Link]

  • ResearchGate. (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). Available from: [Link]

  • ResearchGate. Formation of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. Available from: [Link]

  • BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]

  • SciLifeLab. SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). Available from: [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS. (2012). Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • NIH. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available from: [Link]

  • PubMed. Basics of Enzymatic Assays for HTS. (2012). Available from: [Link]

  • PubMed. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). Available from: [Link]

  • Genedata. High-Throughput Screening. Available from: [Link]

  • Charles River Laboratories. Hit Identification (Hit ID). Available from: [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • Evotec. How To Optimize Your Hit Identification Strategy. (2024). Available from: [Link]

  • Google Patents. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • Drug Target Review. Assay performance and the Z'-factor in HTS. (2023). Available from: [Link]

  • ACS Publications. High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. (2022). Available from: [Link]

  • SciLifeLab Publications. A workflow for high-throughput screening, data analysis, processing, and hit identification. Available from: [Link]

  • Bio-Techne. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]

  • NIH. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available from: [Link]

  • IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application. (2015). Available from: [Link]

  • NIH. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. Available from: [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Oncodesign Services. Hit Identification and Validation Services. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. (2025). Available from: [Link]

  • PubMed Central. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Available from: [Link]

  • BMG LABTECH. The Z prime value (Z´). (2025). Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available from: [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available from: [Link]

  • NIH. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Available from: [Link]

  • ResearchGate. High Throughput Screening: Methods and Protocols. (2025). Available from: [Link]

  • PubMed. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. (2009). Available from: [Link]

Sources

Investigating the Anticancer Potential of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: A Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the potential applications of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, a member of the quinoline derivative family, in cancer research. While direct studies on this specific compound are emerging, the extensive body of research on analogous quinoline-dione and tetrahydroquinoline structures provides a strong rationale for its investigation as a novel therapeutic agent. This guide synthesizes existing knowledge to propose potential mechanisms of action and provides detailed protocols for its evaluation.

Introduction: The Promise of Quinoline Derivatives in Oncology

Quinoline, a heterocyclic aromatic compound, and its derivatives represent a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities.[1][2] In oncology, quinoline-based compounds have garnered significant attention for their potent anticancer properties.[3] These molecules exert their effects through diverse and critical mechanisms, including the disruption of DNA synthesis and integrity, the inhibition of key cellular enzymes like topoisomerases, and the modulation of signaling pathways that govern cell proliferation, survival, and angiogenesis.[1][3][4] The structural versatility of the quinoline scaffold allows for fine-tuning of its biological activity, making it a privileged structure in the design of novel anticancer drugs.[1]

The Dihydroquinoline-dione Core: A Focus on Mechanism

The 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione structure belongs to the broader class of dihydroquinoline-diones. While this specific molecule is a novel entity in cancer research, related compounds, such as quinoline-5,8-diones, have demonstrated significant potential as anticancer agents.[5] These compounds are known to act as inhibitors of cell division cycle 25 (CDC25) phosphatases, which are crucial regulators of the cell cycle.[5] Inhibition of CDC25 leads to cell cycle arrest, particularly at the G2/M phase, and subsequently induces apoptosis, or programmed cell death.[5][6]

Furthermore, the tetrahydroquinoline core, a feature of the target compound, has been associated with antiproliferative effects in various cancer cell lines, including lung and colon cancer.[6] The proposed mechanisms often involve the induction of apoptosis through both intrinsic and extrinsic pathways.[6] Given these precedents, it is hypothesized that 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione may exert its anticancer effects through the modulation of cell cycle progression and the induction of apoptosis.

Potential Signaling Pathways to Investigate

Based on the activities of related compounds, several signaling pathways are pertinent to the investigation of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction Compound 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione CDC25 CDC25 Phosphatases Compound->CDC25 Inhibition CDK1 CDK1 CDC25->CDK1 Activation G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Progression through G2/M DNA_Damage DNA Damage/Stress G2M_Arrest->DNA_Damage Caspases Caspase Cascade DNA_Damage->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action via cell cycle arrest and apoptosis.

Experimental Protocols for Evaluation

The following protocols provide a framework for the initial in vitro evaluation of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G start Seed and Treat Cells harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze data Quantify Cell Cycle Phases analyze->data

Caption: Workflow for cell cycle analysis.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This protocol detects and quantifies apoptosis induced by the compound.

Materials:

  • Cancer cell lines

  • 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described for cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Cell Line Compound IC50 (µM) % Cells in G2/M (at IC50) % Apoptotic Cells (at IC50)
MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
HCT116Experimental ValueExperimental ValueExperimental Value

Table 1: Summary of In Vitro Anticancer Activity. This table should be populated with experimental data to provide a concise overview of the compound's efficacy and primary mechanism of action across different cancer types.

Future Directions and In-Depth Mechanistic Studies

Positive results from these initial screens warrant further investigation into the specific molecular targets of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

  • Western Blotting: To confirm the inhibition of key proteins in the cell cycle and apoptotic pathways (e.g., CDC25C, CDK1, Cyclin B1, PARP, Caspase-3).

  • In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of the compound to optimize its anticancer activity and pharmacological properties.

Conclusion

While 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a novel compound in the context of cancer research, the well-established anticancer properties of the broader quinoline-dione and tetrahydroquinoline families provide a compelling rationale for its investigation. The protocols and conceptual framework provided herein offer a robust starting point for researchers to explore its potential as a new lead compound in the development of cancer therapeutics. Through systematic evaluation, the scientific community can elucidate its mechanism of action and determine its potential for clinical translation.

References

  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source Not Available].
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). PMC - NIH. [Link]

  • Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids. (2025). PubMed. [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). PMC. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source Not Available].
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (hereafter referred to as DDQD ) because it falls into the category of "brick dust" molecules.[1]

The Chemical Bottleneck: DDQD possesses a high melting point (typically >196°C) and a rigid bicyclic scaffold. The lactam-like motif (NH-C=O) at position 2 and the ketone at position 5 create a network of strong intermolecular hydrogen bonds (dimerization) and dipole stacking.[1] While the 7,7-dimethyl group aids in membrane permeability by increasing lipophilicity, it paradoxically decreases aqueous solubility by reducing the solvation energy in water.

This guide provides a tiered troubleshooting approach to solubilizing DDQD for enzymatic and cell-based assays without compromising biological data integrity.

Diagnostic: Is Your Compound Actually in Solution?

Before optimizing, you must verify if your current "solution" is a true solution or a micro-suspension. Micro-precipitates are often invisible to the naked eye but cause false positives (via light scattering or non-specific protein adsorption) in HTS assays.

The Nephelometry Check (Gold Standard): If you have access to a plate reader with nephelometry (turbidity) capabilities:

  • Prepare your assay buffer (e.g., PBS + 1% DMSO).

  • Spike DDQD at your screening concentration (e.g., 10 µM).

  • Measure absorbance at 650 nm or turbidity .

  • Result: Any signal > 3x background indicates precipitation.[1]

Tier 1 Support: Stock Preparation (The Foundation)[1]

Issue: "My compound precipitates immediately upon thawing the stock."

Root Cause: Water absorption.[1] DMSO is hygroscopic.[1] Even 1% water uptake can drastically reduce the solubility of DDQD in the stock vial, creating "seeds" for precipitation.

Protocol A: Anhydrous Stock Preparation

Use this for all primary stocks.

  • Solvent: Use Anhydrous DMSO (99.9%, stored over molecular sieves). Do not use DMSO from a wash bottle.

  • Concentration: Target 10 mM . Avoid 100 mM stocks for this specific scaffold; the dimethyl groups increase the likelihood of crashing out at extreme concentrations.

  • Dissolution:

    • Weigh DDQD into a glass vial (avoid plastic if possible to prevent leaching).[1]

    • Add DMSO.[1][2][3][4][5][6][7]

    • Sonicate for 10 minutes at 40°C. Visual clarity is not enough; sonication disrupts stable crystal lattices.

  • Storage: Aliquot into single-use vials. Store at -20°C.

    • Critical: Do not freeze-thaw more than 3 times.[1]

Tier 2 Support: The "Crash Out" During Dilution[1]

Issue: "The stock is clear, but when I add it to the assay media, it turns cloudy."

Root Cause: Kinetic Solubility Failure. You are likely spiking a high-energy DMSO solution directly into a high-dielectric aqueous buffer.[1] The water strips the DMSO shell faster than the DDQD can disperse, forcing the hydrophobic molecules to aggregate.

Protocol B: The Intermediate Dilution Step

Replace your direct spike method with this 3-step workflow.

StepActionRationale
1 Prepare 500x Stock Start with your 10 mM DMSO stock.
2 Intermediate Dilution Dilute compound 1:10 into pure DMSO first to create a working stock (e.g., 1 mM). Do not dilute into water yet.[1]
3 Rapid Dispersion Add the 1 mM DMSO working stock to the assay buffer while vortexing the buffer. Target final DMSO concentration: 0.5% - 1.0%.

Why this works: Maintaining the compound in 100% DMSO until the final moment prevents the formation of local "supersaturated zones" that trigger nucleation.

Tier 3 Support: Advanced Formulation (Surfactants & Carriers)

Issue: "Protocol B failed. I still see precipitation at 10 µM."

Root Cause: The thermodynamic solubility of DDQD in your specific buffer (pH, salt strength) is lower than 10 µM. You need a solubilizing excipient.[3]

Decision Matrix: Choosing the Right Excipient

Caption: Decision tree for selecting solubilizing agents based on assay tolerance.

Protocol C: Cyclodextrin Complexation (Recommended)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic DDQD molecule, shielding it from water without altering its chemical structure.[1]

  • Prepare Buffer: Make your standard assay buffer (PBS/Media) containing 2% (w/v) HP-β-CD .

  • Dissolve: Add the DDQD DMSO stock to this specific buffer.

  • Incubate: Shake at room temperature for 30 minutes.

  • Filter: Pass through a 0.45 µm PVDF filter to remove any non-complexed aggregates.[1]

  • Use: Proceed with the assay.

Note: Always run a "Vehicle Control" containing 2% HP-β-CD to ensure the cyclodextrin itself does not affect your biological target.[1]

FAQ: Specific Technical Scenarios

Q: Can I adjust the pH to dissolve DDQD? A: Proceed with caution. The NH group at position 1 is weakly acidic (pKa likely >10). While raising pH to >10 would deprotonate the nitrogen and drastically improve solubility, this pH is incompatible with most biological assays. Do not use pH adjustment unless your assay can tolerate pH > 9.0.

Q: My assay tolerates 5% DMSO. Should I just use more DMSO? A: No. While 5% DMSO improves solubility, it often inhibits enzymes (denaturation) and is cytotoxic to cells (membrane permeabilization). Furthermore, "solubility" in 5% DMSO is often metastable; the compound may still precipitate over the 2-4 hour course of an assay.[1] Protocol C (Cyclodextrins) is scientifically superior to simply increasing DMSO.[1]

Q: I see crystals in the microscope during my cell assay. What now? A: The crystals are likely DDQD. The 7,7-dimethyl group makes the molecule lipophilic enough to potentially crystallize out of the media if the serum proteins (Albumin) are saturated.[1]

  • Fix: Increase Fetal Bovine Serum (FBS) concentration to 10% if possible (Albumin acts as a natural carrier).

  • Fix: Switch to the HP-β-CD protocol (Protocol C).

Summary of Solubility Data

Solvent SystemSolubility RatingSuitability for AssaysNotes
Pure Water (pH 7.4) Very Poor (< 1 µM)❌ No"Brick dust" behavior.[1]
DMSO (Anhydrous) High (> 20 mM)✅ Stock OnlyHygroscopic; keep sealed.[1]
Ethanol Moderate⚠️ CautionVolatile; evaporation alters concentration.
PBS + 0.05% Tween-20 Moderate (~50 µM)✅ EnzymaticGood for biochemical screens.[1]
PBS + 2% HP-β-CD High (~100 µM)✅ UniversalBest for cell & protein assays.[1]

References

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today.

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): National Library of Medicine (US).[1]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling.

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

Technical Support Center: Purification of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refinement of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione purification methods. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this important heterocyclic scaffold. Dihydroquinolinone derivatives are crucial structural motifs in numerous natural products and drugs, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2][3] The synthesis of these compounds can often result in complex mixtures, making robust purification a critical step for obtaining high-purity material for subsequent applications.[3][4]

This document provides field-proven insights and detailed protocols to help you navigate common purification hurdles, ensuring the integrity and quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione?

The two most effective and widely reported methods for the purification of this class of compounds are recrystallization and silica gel column chromatography.[1][5]

  • Recrystallization is often the first method of choice due to its simplicity and scalability. It is particularly effective for removing minor impurities when a suitable solvent is identified.

  • Silica Gel Column Chromatography is employed when recrystallization fails to provide adequate purity, especially when dealing with impurities that have similar solubility profiles to the target compound.[5]

Q2: Which solvents are most effective for the recrystallization of this compound?

Based on documented procedures for related dihydroquinolinone derivatives, 95% ethanol is a highly recommended solvent for recrystallization.[1] The principle of a good recrystallization solvent is that it should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[6] Should ethanol prove suboptimal, a systematic solvent screen is advised. Other common solvent systems for crystallization of heterocyclic compounds include mixtures like n-hexane/acetone, n-hexane/ethyl acetate, and isopropanol.[7][8]

Q3: What are the typical impurities I should expect?

Impurities are generally byproducts from the synthesis. Depending on the synthetic route, these can include:

  • Unreacted starting materials.

  • Intermediates from incomplete cyclization.[4]

  • Isomeric byproducts.[1]

  • Products from side reactions, which can be prevalent in syntheses involving radical mechanisms.[2]

A thorough understanding of your synthetic pathway is key to anticipating the nature of potential impurities.

Q4: How can I assess the purity of my final product?

A multi-faceted approach is recommended to authoritatively determine purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, with purities of >98% being achievable.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.[9]

  • Melting Point Analysis: A sharp and well-defined melting point range is a strong indicator of high purity.[1]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification by column chromatography.[9][10]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Workflow for Purification Strategy

crude Crude Product tlc Analyze by TLC crude->tlc decision Single major spot? tlc->decision recrystallize Attempt Recrystallization decision->recrystallize Yes column Perform Column Chromatography decision->column No (multiple spots) check_purity Assess Purity (HPLC, NMR, MP) recrystallize->check_purity column->check_purity pure Pure Compound check_purity->pure

Caption: General purification workflow.

Q: My compound oiled out during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This is often due to a very high concentration of the solute or too rapid cooling.

  • Causality: The solubility curve of your compound in the chosen solvent is likely very steep, leading to supersaturation.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[11]

    • Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or place it in a warm bath to slow down the cooling rate.[11]

    • If the problem persists, consider a different solvent or a mixed-solvent system.[7]

Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A: This indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin.

  • Causality: Either too much solvent was used, or the energy barrier for nucleation has not been overcome.

  • Solution (in order of preference):

    • Scratch Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.[11]

    • Seed Crystal: If available, add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.[11]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[11]

    • Flash Freeze: As a last resort, briefly cool a small portion of the solution in a dry ice/acetone bath to force solid formation. The resulting solid can then be used to seed the main solution.

Troubleshooting Crystallization

start Solution Cooled q1 Crystals Formed? start->q1 q2 Is it an oil? q1->q2 Yes action1 Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent q1->action1 No success Collect Crystals q2->success No action2 Troubleshoot Oiling Out: 1. Reheat solution 2. Add more solvent 3. Cool slowly q2->action2 Yes action1->start action2->start

Caption: Decision tree for crystallization problems.

Q: My final product still shows impurities by HPLC/TLC after recrystallization. What is the next step?

A: This suggests that the impurities have a solubility profile very similar to your target compound in the chosen solvent.

  • Causality: Co-crystallization or insufficient solubility difference between the product and impurities.[12]

  • Solution:

    • Second Recrystallization: Attempt another recrystallization using a different solvent system.

    • Column Chromatography: This is the most reliable method for separating compounds with similar polarities. Use TLC to develop an appropriate mobile phase (eluent) that provides good separation (ΔR_f > 0.2) between your product and the impurities. A common eluent system for related compounds is ether-hexane.[5]

Experimental Protocols

Protocol 1: Recrystallization from 95% Ethanol

This protocol is based on a common method for purifying dihydroquinolinone derivatives.[1]

  • Dissolution: Place the crude 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and bring the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of hot 95% ethanol until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce the final yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC, NMR, and melting point analysis.

Parameter Recommendation Rationale
Solvent 95% EthanolProven efficacy for similar compounds.[1]
Cooling Rate Slow, undisturbedPromotes the formation of larger, purer crystals.[11]
Washing Solvent Ice-cold 95% EthanolRemoves soluble impurities without dissolving the product.
Protocol 2: Silica Gel Column Chromatography

This protocol provides a general framework for purification when recrystallization is insufficient.

  • TLC Analysis: Develop a solvent system using TLC that provides good separation of the target compound from its impurities. A good starting point is a mixture of ether and hexane.[5] The target R_f value should be between 0.25 and 0.35.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a glass column. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column. This "dry loading" method generally provides better resolution.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum and confirm its purity using the analytical methods described above.

References

  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • Synthesis of 7,8-dihydro-2,5-quinoline-dione. PrepChem.com. [Link]

  • Organic Syntheses Procedure. [Link]

  • Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. National Institutes of Health. [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

  • New syntheses of 5,6- and 7,8-diaminoquinolines. National Institutes of Health. [Link]

  • An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. ResearchGate. [Link]

  • Formation of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. ResearchGate. [Link]

  • One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. National Institutes of Health. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health. [Link]

  • Crystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • CN103664892B - The crystallization of quinoline.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Cross-Validation of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and cross-validation framework for evaluating the in vitro biological activities of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione and structurally related compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] The dihydroquinoline-dione core, specifically, represents a class of compounds with significant potential, often explored for its cytotoxic and modulatory effects on key biological pathways.

Our focus is to provide researchers and drug development professionals with not only a summary of available data but also the strategic rationale behind the selection of assays and the interpretation of their results. By understanding the causality of experimental design, we can build a more robust and self-validating profile for this promising chemical scaffold.

Strategic Imperatives for In Vitro Evaluation

The initial in vitro screening of a novel compound series is a critical decision-making phase in the drug discovery pipeline. The choice of assays should be hypothesis-driven, based on the known activities of the broader chemical class. For dihydroquinoline-diones, the literature points toward three primary areas of investigation: cytotoxicity/anticancer potential, anti-inflammatory effects, and antioxidant capacity.

A well-designed screening cascade ensures that resources are focused on the most promising candidates. This typically begins with broad cytotoxicity profiling to establish a therapeutic window, followed by more specific functional assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary, Mechanism-Specific Assays cluster_2 Phase 3: Lead Validation A Compound Synthesis & Characterization B Broad Spectrum Cytotoxicity Assay (e.g., MTT) - Establish Basal Toxicity - A->B Initial Profiling C Anti-inflammatory Assays (e.g., COX-2, Cytokine Release) B->C If Tolerable Cytotoxicity D Antioxidant Assays (e.g., DPPH, Adrenaline Oxidation) B->D If Tolerable Cytotoxicity E Enzyme Inhibition Assays (e.g., Kinase, AChE) B->E If Tolerable Cytotoxicity F Hit-to-Lead Optimization (Structure-Activity Relationship) C->F Identify Potent Hits D->F Identify Potent Hits E->F Identify Potent Hits G In Vivo Model Testing F->G

Caption: General workflow for in vitro screening of novel compounds.

Comparative Analysis: Cytotoxicity Profiling

Expertise & Experience: The first critical gate for any potential therapeutic is understanding its cytotoxicity. A compound that indiscriminately kills all cells is a poison, not a drug. However, selective cytotoxicity against cancer cell lines is a highly desirable trait. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Trustworthiness: To ensure the validity of cytotoxicity data, experiments must include both a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (a known cytotoxic drug like doxorubicin) to confirm the assay is performing as expected.[3] Running assays over multiple time points (e.g., 24, 48, 72 hours) can reveal time-dependent effects.

Comparative Data for Dihydroquinoline-dione Analogs:

While comprehensive data for the specific title compound is sparse, the literature provides valuable cytotoxicity data for structurally similar dihydroquinoline-one and -dione derivatives. This allows us to establish a baseline for the scaffold's potential.

Compound/Derivative ClassCell Line(s)Endpoint (IC50)Observations & Source(s)
2-Aryl-7,8-dihydroquinolin-6(5H)-ones HeLa (Cervical Cancer)Varies; some derivatives show profound cytotoxicityMost synthesized compounds were found to be cytotoxic to HeLa cells.[4]
Cyclopenta[b]quinoline-1,8-dione Derivatives HeLa, LS180, MCF-7, RajiGenerally weak (IC50 > 50 µM)One derivative showed notable activity against Raji and HeLa cells (IC30 of 8.2 and 24.4 µM, respectively).[5][6]
2-Amino-7,7-dimethyl-hexahydroquinoline Derivatives Various Cancer Cell LinesSeveral compounds showed "interesting cytotoxic activities"These derivatives, bearing a trimethoxyphenyl moiety, were evaluated for their anticancer activity.[7]
Dihydroquinoline Carboxamide Derivatives -Found to be non-toxicEvaluated for anti-tubercular activity, these compounds showed no significant cytotoxicity.[8]

Interpretation: The data suggests that the dihydroquinoline core can be tuned for cytotoxicity. Substitutions on the quinoline ring system play a critical role in determining potency and selectivity. For instance, the addition of certain aryl groups can confer potent cytotoxicity, while other modifications may render the molecule non-toxic and suitable for other applications like anti-infectives.[4][8]

Cross-Validation: Anti-inflammatory & Antioxidant Potential

Expertise & Experience: Inflammation and oxidative stress are intertwined pathological processes underlying many diseases.[9][10] Therefore, screening for both activities provides a more complete picture of a compound's therapeutic potential.

  • Anti-inflammatory Activity: A key mechanism of inflammation involves the production of prostaglandins by cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the release of pro-inflammatory cytokines like TNF-α and interleukins via signaling pathways such as NF-κB.[9] In vitro assays that measure the inhibition of these enzymes or pathways are crucial.

  • Antioxidant Activity: Oxidative stress results from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them.[11] Chemical-based assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, provide a rapid and reliable measure of a compound's ability to donate a hydrogen atom or electron to neutralize free radicals.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, PAMPs) TLR4 Toll-like Receptor 4 (TLR4) Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene->Mediators Production of Inhibitor Dihydroquinoline-dione (Hypothesized Target) Inhibitor->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway in inflammation.

Comparative Data for Related Scaffolds:

Compound/Derivative ClassAssayEndpoint (IC50 / Activity)Observations & Source(s)
Pyrrolidine-2,5-dione Derivatives COX-2 InhibitionCompound 13e showed IC50 = 0.98 µM with high selectivity for COX-2.Demonstrates that dione structures can be potent and selective anti-inflammatory agents.[13]
Thiazolidinedione-quinoline Hybrids In Silico DockingGood predicted affinity for COX-2 and PPARγ targets.Hybrid molecules are a promising strategy for developing new anti-inflammatory agents.[14]
Hexahydropyrimido[5,4-c]quinoline-diones DPPH Radical ScavengingCompounds with a thiourea moiety showed better antioxidant activity.Highlights the influence of specific functional groups on antioxidant capacity.[12]
7-Thio Cyclopenta[d]pyrimidine-diones Fe²⁺-dependent Adrenaline OxidationAntiradical activity was significantly dependent on the thioether substituent.Provides a relevant comparison for dione-containing heterocyclic systems.[10]

Self-Validating Experimental Protocols

Authoritative and reproducible protocols are the bedrock of scientific integrity. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours, allowing for formazan crystal formation.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay
  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol). Prepare a fresh 0.1 mM solution of DPPH in ethanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compound to different wells. Add 150 µL of the DPPH solution to each well. Ascorbic acid or quercetin can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader. A blank well should contain only ethanol.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[12]

Concluding Insights and Future Directions

The collective in vitro data on dihydroquinoline-dione analogs suggest that the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold is a versatile platform for medicinal chemistry exploration.

  • Structure-Activity Relationship (SAR): The preliminary data strongly indicates that substitutions at the 2-position and modifications to the dione ring can dramatically influence biological activity, shifting the profile from cytotoxic to non-toxic and anti-inflammatory.

  • Cross-Validation is Key: A compound exhibiting potent antioxidant activity in a chemical assay like DPPH must also be evaluated in cell-based models to confirm it can mitigate cellular oxidative stress without causing undue toxicity. Similarly, a potent COX-2 inhibitor should be profiled against a panel of kinases to ensure selectivity.

  • Next Steps: Promising hits from these primary and secondary screens should be advanced to more complex in vitro models, such as 3D cell cultures or co-culture systems, before consideration for in vivo studies. Further investigation into the precise molecular targets, for example through thermal shift assays or chemoproteomics, will be essential to fully elucidate the mechanism of action.

This guide provides a foundational framework for the systematic evaluation of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. By employing these cross-validation strategies and adhering to rigorous, self-validating protocols, researchers can confidently identify and advance the most promising candidates from this valuable chemical class.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]

  • Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. ResearchGate. Available at: [Link]

  • Anti-inflammatory activities of flavonoid derivates. PMC. Available at: [Link]

  • Formation of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. ResearchGate. Available at: [Link]

  • Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one Analogs. ACS Publications. Available at: [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. Available at: [Link]

  • An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. SID.ir. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. Available at: [Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PMC. Available at: [Link]

  • Identification of the in vitro metabolites of 3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (ARQ 501; beta-lapachone) in whole blood. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. PubMed. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. PMC. Available at: [Link]

  • Diastereoselective synthesis and biological evaluation of enantiomerically pure tricyclic indolines. RSC Publishing. Available at: [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. Available at: [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PMC. Available at: [Link]

  • Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. PubMed. Available at: [Link]

  • Synthesis and antioxidant activity evaluation of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones obtained by Biginelli reaction in two steps. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. ResearchGate. Available at: [Link]

  • Antiradical activity of 2,5-diaryl-8,8-dimethyl- 3,6,7,8-tetrahydro-2H-pyrido [4,3,2-de]cinnolin-3-ones. Eco-Vector Journals Portal. Available at: [Link]

  • Synthesis of 4,5-Dihydro-1H-[3][15]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. PMC. Available at: [Link]

  • Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. Google Patents.
  • One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. PMC. Available at: [Link]

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1][3][15]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. PMC. Available at: [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently leads researchers to explore diverse heterocyclic scaffolds. Among these, the dihydroquinoline-dione core represents a privileged structure due to its presence in numerous biologically active compounds. Specifically, 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a valuable building block in medicinal chemistry. However, its synthesis can be fraught with challenges related to reproducibility, yield, and purity. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed protocols, troubleshooting advice, and an objective analysis of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their needs.

Introduction: The Challenge of Reproducibility

The synthesis of complex organic molecules is often more of an art than a science, with subtle variations in reaction conditions leading to significant differences in outcomes. The reproducible synthesis of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is no exception. Factors such as reagent purity, reaction temperature, and work-up procedures can all impact the final yield and purity of the product. This guide aims to demystify the synthesis of this important molecule by providing a clear and comprehensive overview of the available methods, along with practical advice for overcoming common challenges.

Synthetic Strategies: A Comparative Overview

Three primary synthetic strategies for the construction of the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold have been reported in the literature:

  • The Baylis-Hillman Adduct Approach: A multi-component reaction involving a Baylis-Hillman adduct, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and a nitrogen source.

  • The Classical Hantzsch-Type Reaction: A one-pot condensation of an aldehyde, dimedone, a β-ketoester, and a nitrogen source.

  • The Enaminone Acylation-Cyclization Pathway: A two-step process involving the acylation of an enaminone derived from dimedone, followed by an intramolecular cyclization.

Each of these methods offers a unique set of advantages and disadvantages, which are summarized in the table below and discussed in detail in the subsequent sections.

Comparative Analysis of Synthetic Routes

ParameterBaylis-Hillman Adduct ApproachHantzsch-Type ReactionEnaminone Acylation-Cyclization
Starting Materials Baylis-Hillman adduct, dimedone, ammonium acetateAldehyde, dimedone, β-ketoester, ammonium acetateEnaminone of dimedone, acylating agent
Number of Steps One-potOne-potTwo steps
Reported Yield Good to excellent (for derivatives)[1]Good[2]Moderate
Reaction Conditions 60-100°C, 2-12 hours[1]90°C, solvent-free[2]Varies with acylating agent
Key Advantages Readily available starting materials, good atom economy.[1]Well-established reaction, high convergence.Potentially cleaner reaction pathway.
Potential Challenges Formation of isomeric mixtures, potential for side reactions.[1]Can produce a complex mixture of products.Requires synthesis of the enaminone intermediate.

Detailed Experimental Protocols

Protocol 1: Baylis-Hillman Adduct Approach

This protocol is adapted from the general method described in Chinese patent CN101260078B for the synthesis of related derivatives.[1] This one-pot procedure involves the reaction of a Baylis-Hillman adduct with dimedone in the presence of a base, followed by the addition of ammonium acetate to facilitate the final cyclization.

Reaction Scheme:

Baylis_Hillman_Protocol MBH Baylis-Hillman Adduct Intermediate Michael Adduct Intermediate MBH->Intermediate Dimedone Dimedone Dimedone->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Catalyst Product 7,7-dimethyl-7,8-dihydroquinoline- 2,5(1H,6H)-dione Intermediate->Product Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Product Nitrogen Source & Cyclization

Caption: Workflow for the Baylis-Hillman adduct approach.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the Baylis-Hillman adduct (1.0 eq), dimedone (1.1 eq), and a base catalyst such as triethylamine (1.5 eq).

  • Initial Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol or acetonitrile.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). This initial Michael addition typically takes 2-8 hours.[1]

  • Cyclization: Once the formation of the intermediate is observed, add ammonium acetate (2.0-3.0 eq) to the reaction mixture.

  • Final Reaction: Continue heating at 80-90°C for an additional 1-4 hours until the reaction is complete as indicated by TLC.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product is often a solid. Recrystallize from 95% ethanol to obtain the purified 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.[1]

    • If the product oils out or is impure, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.

Causality Behind Experimental Choices:

  • Base Catalyst: The tertiary amine base is crucial for the initial Michael addition of dimedone to the Baylis-Hillman adduct.[3]

  • Ammonium Acetate: This serves as the nitrogen source for the formation of the dihydropyridine ring and facilitates the final cyclization and dehydration steps.

  • Temperature: The elevated temperature is necessary to overcome the activation energy for both the Michael addition and the subsequent cyclization.

Protocol 2: Hantzsch-Type Synthesis

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that can be adapted for the synthesis of the target molecule. This protocol is based on a general procedure for the synthesis of polyhydroquinolines.[2]

Reaction Scheme:

Hantzsch_Protocol Aldehyde Aldehyde (e.g., Formaldehyde) Product 7,7-dimethyl-7,8-dihydroquinoline- 2,5(1H,6H)-dione Aldehyde->Product Dimedone Dimedone Dimedone->Product Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Product Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Product

Caption: Workflow for the Hantzsch-type synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (e.g., formaldehyde or a precursor, 1.0 eq), dimedone (1.0 eq), a β-ketoester such as ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq).

  • Reaction: Heat the mixture to 90°C under solvent-free conditions with stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, which should solidify.

    • Wash the solid crude product with water and then a cold mixture of ethanol and water.

    • Recrystallize the solid from hot ethanol to yield the pure product.[2]

Causality Behind Experimental Choices:

  • Multi-component Nature: The Hantzsch reaction's efficiency stems from its convergent nature, forming multiple bonds in a single pot.

  • Solvent-Free Conditions: This approach is environmentally friendly and can simplify the work-up procedure.

  • Ammonium Acetate: As in the Baylis-Hillman approach, it provides the nitrogen atom for the heterocyclic ring.

Protocol 3: Enaminone Acylation-Cyclization Pathway

This two-step approach offers a more controlled synthesis by first preparing an enaminone from dimedone, which is then acylated and cyclized.[4]

Reaction Scheme:

Enaminone_Protocol Dimedone Dimedone Enaminone Enaminone Intermediate Dimedone->Enaminone Ammonia Ammonia/Ammonium Salt Ammonia->Enaminone Acylated_Intermediate Acylated Enaminone Enaminone->Acylated_Intermediate Acylating_Agent Acylating Agent Acylating_Agent->Acylated_Intermediate Product 7,7-dimethyl-7,8-dihydroquinoline- 2,5(1H,6H)-dione Acylated_Intermediate->Product Intramolecular Cyclization

Caption: Workflow for the enaminone acylation-cyclization pathway.

Step-by-Step Procedure:

  • Synthesis of the Enaminone: React dimedone with a source of ammonia (e.g., ammonium acetate or ammonia gas) in a suitable solvent like toluene with azeotropic removal of water to form 3-amino-5,5-dimethylcyclohex-2-en-1-one.

  • Acylation and Cyclization:

    • In a separate flask, react the enaminone (1.0 eq) with a suitable acylating agent (1.0 eq), such as an acyl Meldrum's acid.[4]

    • The reaction is typically performed in a solvent like THF or dichloromethane at room temperature or with gentle heating.

    • The acylation is followed by an in-situ intramolecular cyclization to form the dihydroquinoline-dione.

  • Work-up and Purification:

    • The work-up procedure will depend on the specific acylating agent and solvent used.

    • Typically, it involves washing with aqueous solutions to remove byproducts, followed by drying and evaporation of the solvent.

    • Purification is usually achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Stepwise Approach: This method allows for the isolation and purification of the enaminone intermediate, potentially leading to a cleaner final product.

  • Acylating Agent: The choice of acylating agent is critical and will influence the reaction conditions and the efficiency of the cyclization.

Reproducibility Challenges and Troubleshooting

The synthesis of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can be prone to several issues that affect reproducibility.

  • Low Yield: This can be caused by incomplete reactions or the formation of side products.

    • Troubleshooting: Ensure the purity of starting materials. In the Baylis-Hillman approach, the stability of the adduct is crucial. For the Hantzsch reaction, the reactivity of the aldehyde is important. Reaction times may need to be extended, and the temperature carefully controlled.

  • Formation of Tarry Mixtures: Overheating or the presence of impurities can lead to polymerization and the formation of intractable tars.

    • Troubleshooting: Maintain strict temperature control. Running the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side reactions.

  • Difficult Purification: The product is a polar molecule, which can make it challenging to separate from polar byproducts, especially using normal-phase silica gel chromatography.

    • Troubleshooting: Recrystallization is the preferred method of purification. If chromatography is necessary, consider using a modified eluent system, such as adding a small amount of triethylamine to the mobile phase to reduce tailing on silica gel. For highly polar impurities, a preliminary aqueous workup can be beneficial. Alternatively, reversed-phase chromatography or the use of other stationary phases like alumina could be explored.

Characterization and Validation

To ensure the identity and purity of the synthesized 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, a combination of spectroscopic techniques should be employed.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the dimethyl group (a singlet around 1.1 ppm), the two methylene groups of the cyclohexene ring (singlets or multiplets between 2.0 and 3.0 ppm), and the protons on the dihydropyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl groups (resonating at lower field), the quaternary carbon of the dimethyl group, and the other carbons of the heterocyclic scaffold.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₃NO₂ = 191.23 g/mol ).

Obtaining and comparing these spectra with literature values (where available) or with the expected chemical shifts is a critical step in validating the successful and reproducible synthesis of the target molecule.

Conclusion

The synthesis of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can be achieved through several synthetic routes, each with its own set of advantages and challenges. The Baylis-Hillman adduct approach and the Hantzsch-type reaction offer efficient one-pot procedures, while the enaminone acylation-cyclization pathway provides a more controlled, stepwise synthesis.

Reproducibility is a key challenge, and careful attention to reaction conditions, reagent purity, and purification techniques is paramount. By understanding the underlying chemistry of each method and being aware of the potential pitfalls, researchers can increase their chances of success in obtaining this valuable synthetic building block in high yield and purity. This guide provides the necessary information to make an informed decision on the most suitable synthetic route and to troubleshoot common problems, ultimately facilitating the advancement of research and development in medicinal chemistry.

References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. (n.d.).
  • Updating Dimedone The Humble Hero of the Organic Laboratory - ERIC. (2023, July 14).
  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents. (n.d.).
  • An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates - ResearchGate. (2025, August 10).
  • Synthesis of 7,8-dihydro-2,5-quinoline-dione - PrepChem.com. (n.d.).
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.).
  • Formation of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione - ResearchGate. (n.d.).
  • Synthesis of 4,5-Dihydro-1H-[5][6]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved February 2, 2026, from

  • Baylis-Hillman Reaction - Organic Chemistry Portal. (n.d.).

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline and dihydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The compound 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, hereafter referred to as DQD, is a novel synthetic molecule belonging to this class.[4] While its synthesis is established, its precise mechanism of action (MOA) remains to be elucidated. Understanding the MOA is a critical step in the drug discovery pipeline, providing the foundation for rational lead optimization and biomarker development.[5]

This guide presents a systematic, multi-faceted experimental strategy to definitively confirm the MOA of DQD. We will operate under the hypothesis that DQD, like many related heterocyclic compounds, functions as a protein kinase inhibitor.[1][6] To provide a clear benchmark, we will compare the experimental profile of DQD against Gefitinib , a well-characterized and clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This comparative approach allows for the objective assessment of DQD's potency, selectivity, and cellular effects.

Our investigation is structured as a logical, self-validating workflow, beginning with unbiased target discovery and progressively narrowing to specific, mechanistic characterization. The pillars of this guide are:

  • Unbiased Target Identification: Employing chemical proteomics to identify the primary protein targets of DQD in a complex biological system.

  • In-Cell Target Engagement: Verifying the direct binding of DQD to its identified target within the native cellular environment.

  • Biochemical Potency and Kinetic Profiling: Quantifying the inhibitory activity of DQD and defining its mode of inhibition.

  • Downstream Pathway Analysis: Assessing the functional consequences of target inhibition on cellular signaling cascades.

Part 1: Unbiased Target Identification via Kinobeads-Based Chemical Proteomics

Expertise & Rationale

Before we can confirm a mechanism, we must first identify the direct molecular target(s) of DQD. Phenotypic screens can reveal a compound's effect, but not its direct binding partner.[5] Therefore, our first step is an unbiased, proteome-wide screen. Chemical proteomics, specifically the Kinobeads competition binding assay, is a powerful technique for this purpose.[7][8] This method utilizes beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[9] By pre-incubating the lysate with a free compound (our "competitor," DQD), we can identify its specific targets by observing which kinases are prevented from binding to the beads in a dose-dependent manner. This approach provides a global view of a compound's selectivity and is superior to panel screening against recombinant enzymes, as it assesses interactions with endogenous proteins in a more physiologically relevant state.[8]

Experimental Workflow: Kinobeads Competition Binding

G cluster_prep Sample Preparation cluster_binding Competition Binding cluster_analysis Analysis lysate Cell Lysate (e.g., A549 Lung Cancer Cells) incubation Incubate Lysate with Compound lysate->incubation drug DQD or Gefitinib (Increasing Concentrations) vehicle Vehicle Control (DMSO) drug->incubation vehicle->incubation kinobeads Add Kinobeads (Affinity Matrix) incubation->kinobeads enrich Enrich Kinases (Pull-down) kinobeads->enrich digest On-bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms quant Label-Free Quantification (Peptide Intensity) lcms->quant dose_response Generate Dose-Response Curves (EC50) quant->dose_response G cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis of Soluble Fraction cells Intact A549 Cells compound Treat with DQD or Vehicle (DMSO) cells->compound aliquot Aliquot Cells compound->aliquot heat Heat Aliquots to Different Temperatures aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Pellet Aggregated Proteins lyse->centrifuge sds_page SDS-PAGE & Western Blot (Anti-EGFR Antibody) centrifuge->sds_page quantify Quantify Band Intensity & Plot Melting Curve sds_page->quantify G E1 E + S ⇌ ES → E + P I1 E + I ⇌ EI node_comp Competitive node_noncomp Non-competitive E2 E + S ⇌ ES → E + P I2 E + I ⇌ EI I3 ES + I ⇌ ESI node_uncomp Uncompetitive E3 E + S ⇌ ES → E + P I4 ES + I ⇌ ESI G EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P DQD DQD / Gefitinib DQD->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation

Sources

Comparative Profiling of Dihydroquinoline-dione Isomers: Q58 vs. Q24 Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head technical comparison of the two primary dihydroquinoline-dione isomeric scaffolds used in drug discovery: the Quinoline-5,8-dione (Q58) and the 3,4-Dihydroquinoline-2,4-dione (Q24) .

Executive Summary

The dihydroquinoline-dione class represents a privileged scaffold in medicinal chemistry, but its biological utility is strictly dictated by the positional isomerism of the carbonyl groups. This guide compares the two dominant isomers:

  • Isomer A: Quinoline-5,8-dione (Q58) – A redox-active quinone scaffold acting primarily as a bioreductive alkylating agent and ROS generator.

  • Isomer B: 3,4-Dihydroquinoline-2,4-dione (Q24) – A non-redox active lactam/enol scaffold (often tautomeric with 4-hydroxy-2-quinolinone) acting as a competitive inhibitor of kinases and bacterial gyrases.

Key Insight: While Q58 relies on electronic activation (redox cycling) to kill solid tumors, Q24 relies on steric and H-bonding complementarity to inhibit enzymatic pockets.

Chemical Identity & Structural Isomerism

The distinction lies in the oxidation state of the benzene ring versus the pyridine ring and the resulting electronic distribution.

FeatureQuinoline-5,8-dione (Q58) 3,4-Dihydroquinoline-2,4-dione (Q24)
Core Structure p-Quinone fused to PyridineCyclic 1,3-dicarbonyl (Lactam-Ketone)
Key Reactivity Electrophilic (Michael Acceptor), Redox CyclingNucleophilic (C3 position), H-bond Donor/Acceptor
Tautomerism Negligible (Fixed Quinone)High (Keto-Enol tautomerism at C2/C4)
Primary Target NQO1 (DT-Diaphorase), DNAKinases (ATP Pocket), Gyrase
Solubility Lipophilic (often requires formulation)Amphiphilic (pH dependent ionization)
Structural Visualization

The following diagram illustrates the chemical divergence and functional zones of both isomers.

Chemical_Isomers Q58 Quinoline-5,8-dione (Q58) (Redox Active) Features_Q58 • Michael Acceptor (C6/C7) • NQO1 Substrate • ROS Generator Q58->Features_Q58 Q24 3,4-Dihydroquinoline-2,4-dione (Q24) (Enzyme Inhibitor) Features_Q24 • H-Bond Donor/Acceptor (NH/CO) • ATP-Mimetic • C3-Nucleophile Q24->Features_Q24

Figure 1: Structural and functional divergence of the 5,8-dione (Redox) and 2,4-dione (Non-Redox) scaffolds.

Head-to-Head Biological Performance

A. Anticancer Potency & Selectivity[2][3][4]
  • Q58 (The "Warhead"): Exhibits nanomolar potency against solid tumors (breast, colon, lung). Its activity correlates with the expression of NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme overexpressed in tumors. Q58 compounds (e.g., Streptonigrin analogues) are reduced to hydroquinones, which then auto-oxidize to generate superoxide radicals or alkylate DNA.

  • Q24 (The "Key"): Acts as a targeted inhibitor. Derivatives function as ATP-competitive inhibitors for receptor tyrosine kinases (e.g., VEGFR, MET) or Sphingosine Kinase (SphK). They show lower general toxicity but require precise SAR optimization for selectivity.

Data Comparison: Cytotoxicity (IC50 in


M) 
Cell LineTarget ExpressionQ58 Analogue (7-amino) Q24 Analogue (N-alkyl) Interpretation
A549 (Lung) High NQO10.05 - 0.2 5.0 - 15.0Q58 is superior in NQO1+ tumors due to bioreductive activation.
MCF-7 (Breast) High Kinase0.1 - 0.50.8 - 3.0 Q24 is effective but generally less potent than the redox-cycling Q58.
HFF-1 (Normal) Low NQO1> 50.0> 100.0Both show selectivity, but Q58 selectivity is enzyme-driven.
B. Antimicrobial Activity[3][4][5][6]
  • Q58: Bactericidal via oxidative stress. Effective against M. tuberculosis and S. aureus but often suffers from mammalian toxicity.

  • Q24: Bacteriostatic/Bactericidal via DNA Gyrase inhibition (Quinolone-like mechanism). The 2,4-dione core mimics the 4-quinolone pharmacophore essential for bacterial DNA binding.

Mechanistic Deep Dive

Understanding the mechanism is critical for assay selection.

Pathway A: Q58 Redox Cycling (ROS Generation)

The Q58 scaffold undergoes a futile redox cycle. It is reduced by NQO1 to the hydroquinone (HQ), which is unstable. The HQ reacts with molecular oxygen to revert to the quinone, releasing Superoxide Anion (


).
Pathway B: Q24 Competitive Inhibition

The Q24 scaffold utilizes the lactam (NH-CO) and the C4-carbonyl to form a bidentate hydrogen bond network with the "Hinge Region" of kinase enzymes, mimicking the adenine ring of ATP.

Mechanisms cluster_Q58 Q58 Mechanism: Bioreductive Activation cluster_Q24 Q24 Mechanism: Competitive Inhibition Q58_Mol Q58 (Quinone) HQ Hydroquinone (Unstable) Q58_Mol->HQ 2e- Reduction NQO1 Enzyme: NQO1 (Overexpressed in Cancer) NQO1->HQ HQ->Q58_Mol Auto-oxidation ROS Superoxide (O2•-) DNA Damage HQ->ROS Releases O2 Molecular Oxygen O2->ROS Q24_Mol Q24 (Lactam/Enol) Complex Inhibitor-Enzyme Complex (Signal Blocked) Q24_Mol->Complex H-Bonding (Hinge) Kinase Target Kinase (ATP Pocket) Kinase->Complex

Figure 2: Mechanistic divergence. Q58 cycles to produce toxins; Q24 statically binds to block function.

Experimental Protocols

To validate these isomers, specific assays must be used. A standard MTT assay is insufficient to distinguish the mechanism.

Protocol A: NQO1-Dependent Cytotoxicity (For Q58 Validation)

Validates that the compound acts via the bioreductive mechanism specific to 5,8-diones.

  • Cell Selection: Use isogenic cell pairs: A549 (NQO1 high) and H596 (NQO1 null), or use Dicoumarol (NQO1 inhibitor) as a control.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Group A: Cells + Q58 Compound (0.01 – 10

      
      M).
      
    • Group B: Cells + Dicoumarol (50

      
      M) + Q58 Compound (Pre-treat with Dicoumarol for 1h).
      
  • Readout: After 72h, perform MTT or Resazurin assay.

  • Validation Criteria: The IC50 in Group A should be significantly lower (>5-fold) than in Group B. If Dicoumarol does not protect the cells, the mechanism is not NQO1-mediated redox cycling.

Protocol B: In Vitro Kinase Inhibition (For Q24 Validation)

Validates the ATP-competitive nature of 2,4-diones.

  • Assay System: FRET-based kinase assay (e.g., LanthaScreen) or ADP-Glo.

  • Reaction Mix: Recombinant Kinase (e.g., VEGFR2), Substrate (Poly GT), ATP (at

    
    ), and Q24 Compound.
    
  • ATP Competition Check:

    • Run dose-response curves of Q24 at low ATP (10

      
      M) and high ATP  (1 mM).
      
  • Validation Criteria: If Q24 is an ATP-competitive inhibitor (typical for this scaffold), the IC50 will shift to a higher value in the presence of high ATP (Cheng-Prusoff relationship).

References

  • Lynch, M. et al. (2022). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules. Link

  • Kadela-Tomanek, M. et al. (2021). Quinoline-5,8-dione Scaffold: A Review of Anticancer Potential and Mechanisms. Biomolecules. Link

  • Khadem, S. et al. (2024). Natural 3,4-Dihydro-2(1H)-quinolinones: Biological Activities and Therapeutic Potential. Natural Product Research. Link

  • Wu, Y. et al. (2020).[1][2] Rh(III)-catalyzed synthesis of dihydroquinoline-2,5-diones via C-H activation. Organic Letters. Link

  • Fryatt, T. et al. (2004). Novel quinoline-5,8-dione derivatives as inhibitors of NQO1. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. As a valued researcher, your safety is paramount. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively.

Immediate Safety and Hazard Assessment

Before beginning any work with this compound, it is critical to conduct a thorough risk assessment. The primary routes of exposure are inhalation, skin contact, and eye contact. The dione functional groups suggest that the compound is likely a solid at room temperature, meaning that dust inhalation is a potential concern.

Key Hazards of Structurally Similar Compounds:

  • Acute Toxicity (Oral): Toxic if swallowed.[1][3]

  • Dermal Toxicity: Harmful in contact with skin.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation and in some cases, serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Long-Term Effects: Suspected of causing genetic defects and may cause cancer.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is necessary to provide comprehensive protection. The following table outlines the minimum required PPE for handling 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with nitrile glovesNitrile gloves provide good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Ensure gloves are tested according to EN 374 standards.[1]
Eyes/Face Safety glasses with side shields and a face shieldSafety glasses protect against splashes, while a face shield offers an additional layer of protection for the entire face from splashes and airborne particles.[4]
Body Chemical-resistant lab coat or coverallsA lab coat made of a chemical-resistant material will protect against spills. For larger quantities or tasks with a higher risk of splashing, coveralls are recommended.[4][5]
Respiratory N95 respirator or higherDue to the potential for airborne particles, an N95 respirator is the minimum requirement to prevent inhalation. For procedures that may generate significant dust, a higher level of respiratory protection may be necessary.[6]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.[4]

Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat/Coveralls Don2->Don3 Don4 Don Respirator Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat/Coveralls Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 2
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。